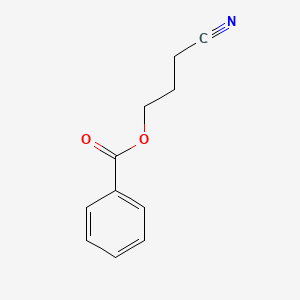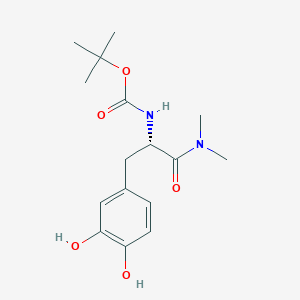
(S)-tert-butyl 3-(3,4-Dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate
描述
(S)-tert-butyl 3-(3,4-Dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate: is a complex organic compound characterized by its phenolic and amine functional groups
准备方法
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry or large-scale batch reactions. The use of catalysts and specific reaction conditions would be tailored to enhance efficiency and minimize by-products.
Types of Reactions:
Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts like palladium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its phenolic structure may have antioxidant properties, making it useful in studying oxidative stress.
Medicine: Potential use in drug design and development, particularly in targeting diseases related to oxidative stress.
Industry: It could be used as an intermediate in the production of fine chemicals or pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an antioxidant, it would likely function by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Molecular Targets and Pathways Involved:
Antioxidant Activity: Involves interaction with free radicals and reactive oxygen species (ROS).
Drug Design: Potential interaction with specific enzymes or receptors in the body.
相似化合物的比较
Bisphenol A (BPA): Both compounds have phenolic structures, but BPA is more commonly used in plastics.
N-acetyl cysteine (NAC): Another antioxidant with a similar mechanism of action.
Ascorbic Acid (Vitamin C): A well-known antioxidant with a simpler structure.
Uniqueness: (S)-tert-butyl 3-(3,4-Dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate is unique due to its specific combination of phenolic and amine groups, which may offer distinct advantages in terms of reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
tert-butyl N-[(2S)-3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(22)17-11(14(21)18(4)5)8-10-6-7-12(19)13(20)9-10/h6-7,9,11,19-20H,8H2,1-5H3,(H,17,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEXHSPEYFHEJN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


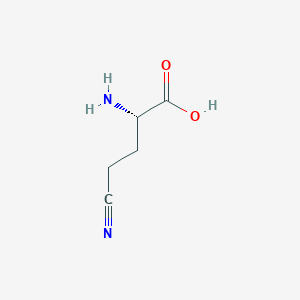

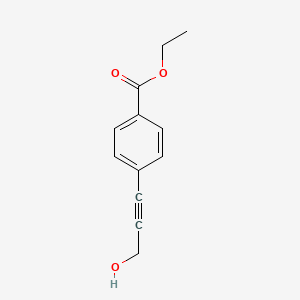
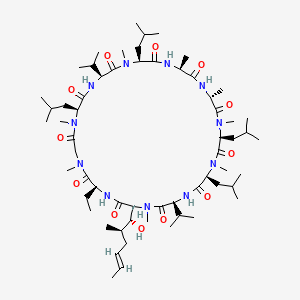
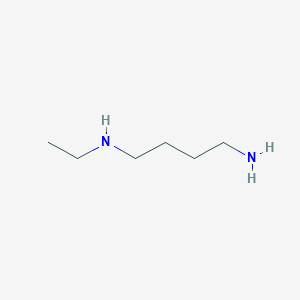
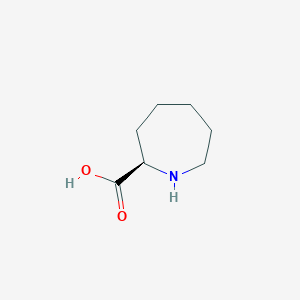
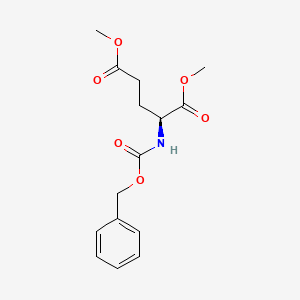
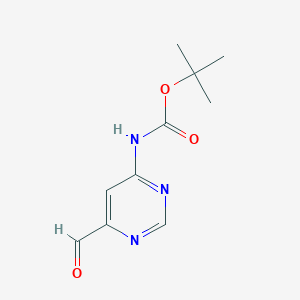

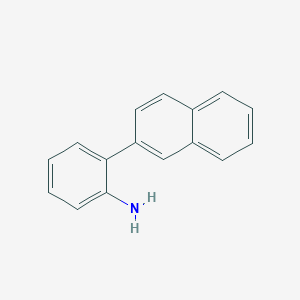
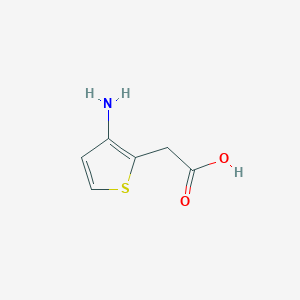
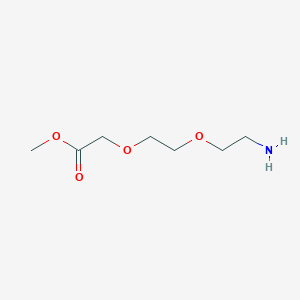
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3181300.png)
